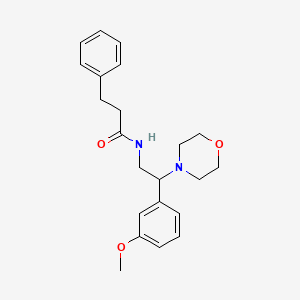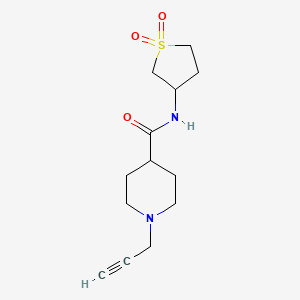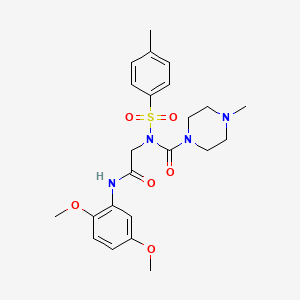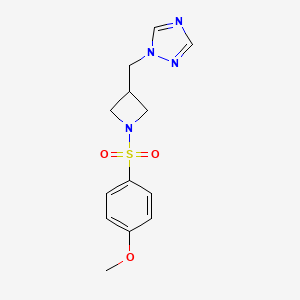![molecular formula C22H17N5OS B2460511 N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-carboxamid CAS No. 1795296-74-0](/img/structure/B2460511.png)
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol-haltige Verbindungen, wie z. B. N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-carboxamid, haben eine breite Palette chemischer und biologischer Eigenschaften . Sie sind zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente geworden . Die Derivate von 1,3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, Antitumor-, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Anti-Tuberkulose-Potenzial
Einige Imidazo[1,2-a]pyridin-Derivate wurden synthetisiert und auf ihr anti-tuberkuloses Potenzial gegen Mycobacterium tuberculosis untersucht .
Inhibitor von Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE)
Imidazo[1,2-a]pyridin-Derivate haben sich als Inhibitoren von AChE und BChE gezeigt . Diese Enzyme sind am Abbau von Acetylcholin beteiligt, einem Neurotransmitter, und ihre Inhibition kann bei Erkrankungen wie Alzheimer hilfreich sein .
Inhibitor von Lipoxygenase (LOX)
Es wurde auch festgestellt, dass einige Imidazo[1,2-a]pyridin-Derivate sLOX-1, ein Lipoxygenase-Enzym, hemmen . Lipoxygenasen sind am Stoffwechsel von Fettsäuren beteiligt, und ihre Hemmung kann entzündungshemmende und krebshemmende Wirkungen haben .
Materialwissenschaftliche Anwendungen
Imidazo[1,2-a]pyridin ist aufgrund seines strukturellen Charakters auch in der Materialwissenschaft nützlich . Während die spezifischen materialwissenschaftlichen Anwendungen für diese Verbindung nicht erwähnt werden, könnte der Imidazo[1,2-a]pyridin-Kern möglicherweise für die Synthese neuartiger Materialien verwendet werden .
Wirkmechanismus
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to increased membrane permeability and ultimately, cell death .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were analyzed in silico
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Action Environment
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-15-20(29-22(23-15)26-11-6-7-12-26)21(28)25-17-9-3-2-8-16(17)18-14-27-13-5-4-10-19(27)24-18/h2-14H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHUWPYHFGXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
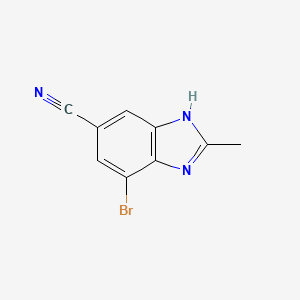
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)
![3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2460433.png)
![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)
![Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2460437.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2460442.png)
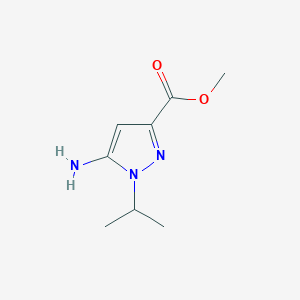
![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)
